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Introduction
PD 123319 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2

(AT2) receptor.[1][2][3][4][5] It is a critical tool in pharmacological research for elucidating the

physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates

the effects of the Angiotensin II Type 1 (AT1) receptor.[4] This technical guide provides a

comprehensive overview of the structure, properties, and mechanism of action of PD 123319,

including detailed experimental protocols and visualizations of key signaling pathways.

Chemical and Physical Properties
PD 123319 is synthetically derived and is typically available as a ditrifluoroacetate salt hydrate.

[6][7][8] Its chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

(6S)-1-[[4-(dimethylamino)-3-

methylphenyl]methyl]-5-(2,2-

diphenylacetyl)-6,7-dihydro-

4H-imidazo[4,5-c]pyridine-6-

carboxylic acid;2,2,2-

trifluoroacetic acid

[4]

Synonyms

S-(+)-1-[(4-(Dimethylamino)-3-

methylphenyl)methyl]-5-

(diphenylacetyl)-4,5,6,7-

tetrahydro-1H-imidazo[4,5-

c]pyridine-6-carboxylic acid

di(trifluoroacetate) salt hydrate,

PD 123,319

[6]

Molecular Formula C₃₁H₃₂N₄O₃ · 2CF₃CO₂H [1][8]

Molecular Weight
736.67 g/mol (ditrifluoroacetate

salt)
[1][7][8]

CAS Number
136676-91-0 (ditrifluoroacetate

salt)
[1][4][7][8]

Appearance Powder [6]

Purity ≥98% (by HPLC) [1][6][7][8]

Solubility Soluble in water to 100 mM [1][4]

SMILES String

CC1=C(C=CC(=C1)CN2C=NC

3=C2CC(N(C3)C(=O)C(C4=C

C=CC=C4)C5=CC=CC=C5)C(

=O)O)N(C)C.C(=O)(C(F)

(F)F)O.C(=O)(C(F)(F)F)O

[4]

Storage Store at -20°C, desiccated [1][4][6][8]

Mechanism of Action and Receptor Binding Profile
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PD 123319 functions as a selective antagonist at the Angiotensin II AT2 receptor. Its high

affinity and selectivity make it an invaluable tool for distinguishing the effects of AT2 receptor

signaling from those of the AT1 receptor.

Receptor Affinity and Selectivity
The binding affinity of PD 123319 for the AT2 receptor has been characterized in various

tissues and cell preparations. The following table summarizes key quantitative data regarding

its receptor binding profile.

Parameter Value Tissue/Cell Type Reference

IC₅₀ 34 nM Rat Adrenal Tissue [1][2][3][4][5]

IC₅₀ 210 nM Rat Brain [1][4][7][8]

IC₅₀ 6.9 nM

Bovine Adrenal

Glomerulosa Cells

(AT2 site)

[2][3][5]

Ki ≈ 12 nM AT2 Receptor [9]

Selectivity
~10,000-fold for AT2

over AT1 receptor
[9]

PD 123319 shows minimal to no effect on the DuP-753 sensitive AT1 receptor binding sites.[2]

[3][5]

AT2 Receptor Signaling Pathways
The AT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin

II, initiates several signaling cascades that are distinct from and often oppose the actions of the

AT1 receptor. PD 123319, as an antagonist, blocks these downstream effects. The primary

signaling pathways modulated by the AT2 receptor are:

Activation of Serine/Threonine Phosphatases: The AT2 receptor is coupled to Gαi/o proteins,

leading to the activation of phosphatases such as SH2 domain-containing phosphatase 1

(SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase
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phosphatase-1 (MKP-1).[2][10] These phosphatases can dephosphorylate and inactivate

kinases like ERK1/2, thereby inhibiting cell growth and promoting apoptosis.[6]
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AT2 Receptor-Mediated Phosphatase Activation

Bradykinin/Nitric Oxide/cGMP Pathway: AT2 receptor stimulation can increase the production

of bradykinin, which in turn activates bradykinin B2 receptors, leading to the synthesis of

nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[2][6] NO then stimulates

soluble guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), a second

messenger that promotes vasodilation.[2][6]
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AT2 Receptor-Mediated Vasodilation Pathway
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Activation of Phospholipase A₂: The AT2 receptor can also stimulate phospholipase A₂

(PLA₂), leading to the release of arachidonic acid, which can be further metabolized to

various eicosanoids that have diverse biological effects.[2][10]

Experimental Protocols
The following protocols are generalized methodologies based on common practices in the field

for studying AT2 receptor antagonists like PD 123319. Researchers should optimize these

protocols for their specific experimental systems.

Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the inhibitory constant (Ki) of PD 123319 for the AT2

receptor.

Materials:

Cell membranes expressing the AT2 receptor

Radiolabeled Angiotensin II (e.g., ¹²⁵I-Angiotensin II)

PD 123319

Unlabeled Angiotensin II (for determining non-specific binding)

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

96-well plates

Glass fiber filters

Filtration apparatus

Scintillation counter and fluid

Procedure:

Membrane Preparation: Homogenize tissues or cells expressing AT2 receptors in a cold lysis

buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the
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assay buffer. Determine the protein concentration using a standard method (e.g., BCA

assay).

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding,

and a range of concentrations of PD 123319.

Total Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, and the

membrane preparation to the wells.

Non-specific Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, a

high concentration of unlabeled Angiotensin II, and the membrane preparation to the wells.

Competitive Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II,

varying concentrations of PD 123319, and the membrane preparation to the wells.

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium

(e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration

apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the PD 123319
concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff

equation.
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In Vivo Administration in Rodent Models
This protocol provides a general guideline for administering PD 123319 to rats to study its in

vivo effects. Dosing and route of administration may vary depending on the specific research

question.

Materials:

PD 123319

Vehicle (e.g., sterile saline)

Rats (strain and age appropriate for the study)

Administration equipment (e.g., syringes and needles for injection, osmotic minipumps for

continuous infusion)

Procedure:

Dose Preparation: Dissolve PD 123319 in the appropriate vehicle to the desired

concentration. Ensure the solution is sterile if administered parenterally.

Animal Handling: Acclimatize animals to the experimental conditions to minimize stress.

Administration:

Intraperitoneal (i.p.) Injection: Doses ranging from 0.3 to 10 mg/kg have been used to

study inflammatory conditions.[11]

Subcutaneous (s.c.) Infusion: For chronic studies, osmotic minipumps can be implanted

subcutaneously to deliver a continuous dose, for example, 30 mg/kg/day.[12][13]

Intracerebroventricular (i.c.v.) Injection: For central nervous system studies, direct

administration into the cerebral ventricles may be required.

Monitoring: Observe the animals for any adverse effects and monitor relevant physiological

parameters (e.g., blood pressure, heart rate) as required by the experimental design.
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Endpoint Analysis: At the conclusion of the study, collect tissues or perform functional assays

to assess the effects of PD 123319 treatment.

Biological Effects and Research Applications
PD 123319 has been utilized in a wide range of studies to investigate the role of the AT2

receptor in various physiological and pathological processes. Key findings include:

Cardiovascular System: The AT2 receptor, and thus its blockade by PD 123319, is implicated

in the regulation of blood pressure, cardiac hypertrophy, and fibrosis.[4][14]

Inflammation and Oxidative Stress: PD 123319 has been shown to reduce Angiotensin II-

induced oxidative stress and exhibit anti-inflammatory properties in models of colitis.[4][9][11]

Renal Function: The AT2 receptor plays a role in renal physiology, and PD 123319 can be

used to dissect its specific contributions.[4]

Neuropathic Pain: The AT2 receptor is a target for the development of novel analgesics for

neuropathic pain, with PD 123319 serving as a key research tool.[10]

Conclusion
PD 123319 is an indispensable pharmacological tool for the specific investigation of the

Angiotensin II Type 2 receptor. Its high selectivity allows for the clear differentiation of AT2

receptor-mediated effects from those of the AT1 receptor. This technical guide has provided a

detailed overview of its properties, mechanism of action, and experimental applications, serving

as a valuable resource for researchers in the fields of pharmacology, cardiovascular biology,

and drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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